molecular formula C23H29N3O4S B2926485 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627822-95-1

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2926485
CAS RN: 627822-95-1
M. Wt: 443.56
InChI Key: MFOJQPGEOSBSJJ-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
The exact mass of the compound 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various chemical processes. For example, it is synthesized using acyl chlorides and involves the use of different pyrrole compounds as N-acylating agents. This process has been characterized using techniques like TLC, NMR, and IR spectroscopy (Bijev, Prodanova, & Nankov, 2003).

  • Characterization via Spectroscopic Analyses : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related pyrrole chalcone derivative, has been synthesized and confirmed using spectroscopic analyses like FT–IR, 1H NMR, and UV–visible, along with quantum chemical calculation (Singh, Rawat, & Sahu, 2014).

Potential Pharmacological Activity

  • Novel Antipsychotic Agents : Derivatives of this compound, like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been evaluated for antipsychotic-like profiles in behavioral animal tests. These compounds showed activity similar to known antipsychotics but did not interact with dopamine receptors, suggesting potential as novel antipsychotic agents (Wise et al., 1987).

  • Antitumor Properties : Analogues of this compound, such as 10-[[3-(diethylamino)propyl]amino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline, have been modified for potential antitumor properties. However, the modifications did not significantly increase in vitro cytotoxicity compared to the model compounds (Rivalle et al., 1983).

  • Cytotoxic Activity : Some derivatives have been synthesized and screened for in vitro cytotoxic activity against cancer cells, showcasing the potential for developing anti-tumor agents (Hassan, Hafez, & Osman, 2014).

Miscellaneous Applications

  • Tautomerism Studies : Compounds like NH-pyrazoles, structurally similar to the query compound, have been analyzed for tautomerism in solution and in the solid state, contributing to the understanding of structural and chemical properties (Cornago et al., 2009).

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-6-25(7-2)12-13-26-19(16-8-10-17(30-5)11-9-16)18(21(28)23(26)29)20(27)22-14(3)24-15(4)31-22/h8-11,19,28H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJQPGEOSBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

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